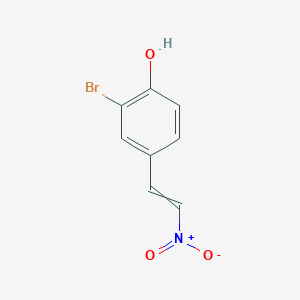

2-Bromo-4-(2-nitroethenyl)phenol

Descripción

2-Bromo-4-(2-nitroethenyl)phenol is a brominated aromatic compound characterized by a phenolic hydroxyl group, a bromine atom at the 2-position, and a nitroethenyl substituent at the 4-position. This compound has been isolated from natural sources such as the Arctic sea ice bacterium Salegentibacter sp. T436 () and the salt marsh plant Sesuvium portulacastrum (). It exhibits notable biological activities, including antimicrobial and cytotoxic properties, with 2-nitro-4-(2-nitroethenyl)-phenol identified as the most potent derivative in its class (). Its unique structure, combining electron-withdrawing nitro and bromine groups, contributes to its reactivity and bioactivity, making it a subject of interest in medicinal and environmental chemistry.

Propiedades

Número CAS |

61131-62-2 |

|---|---|

Fórmula molecular |

C8H6BrNO3 |

Peso molecular |

244.04 g/mol |

Nombre IUPAC |

2-bromo-4-(2-nitroethenyl)phenol |

InChI |

InChI=1S/C8H6BrNO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H |

Clave InChI |

MQHHSWYNTKTTHS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C=C[N+](=O)[O-])Br)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, properties, and bioactivities of 2-bromo-4-(2-nitroethenyl)phenol and related bromophenols:

Key Comparisons

Electronic Effects and Acidity

- Nitroethenyl Group: The nitroethenyl substituent in 2-bromo-4-(2-nitroethenyl)phenol is strongly electron-withdrawing, increasing the acidity of the phenolic hydroxyl group (pKa expected to be <8.7). This contrasts with electron-donating groups like tert-butyl (2-BTBP, pKa ~8.71) or isopropyl (pKa ~8.71), which reduce acidity .

- Trifluoromethyl Group: The -CF₃ group in 2-bromo-4-(trifluoromethyl)phenol is also electron-withdrawing but less resonance-active than nitroethenyl, resulting in intermediate acidity .

Bioactivity

- Antimicrobial and Cytotoxic Activity: The nitroethenyl group in 2-bromo-4-(2-nitroethenyl)phenol is critical for its potent bioactivity, likely due to its ability to disrupt microbial membranes or interact with cellular targets via electrophilic nitro groups .

- Hydroxylated Brominated Diphenyl Ethers (OH-BDEs): Compounds like 2,6-dibromo-4-(2,4-dibromophenoxy)phenol exhibit lower cytotoxicity but higher environmental persistence due to multiple bromine atoms .

Solubility and Reactivity

- Lipophilicity: The tert-butyl and isopropyl groups in 2-BTBP and 2-bromo-4-isopropylphenol enhance lipophilicity, improving solubility in organic solvents but reducing water solubility .

- Polarity: Hydroxymethyl-substituted derivatives (e.g., 2-bromo-4-(hydroxymethyl)phenol) are more polar, favoring aqueous solubility .

Research Implications and Challenges

- Structural Optimization : Modifying the nitroethenyl group (e.g., introducing halogens or methyl groups) could enhance bioactivity or reduce toxicity.

- Environmental Impact : Brominated compounds like OH-BDEs raise concerns about bioaccumulation, necessitating comparative ecotoxicity studies .

- Analytical Challenges: Isomeric bromophenols (e.g., para- vs. ortho-substituted OH-BDEs) require advanced techniques like tandem MS for differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.